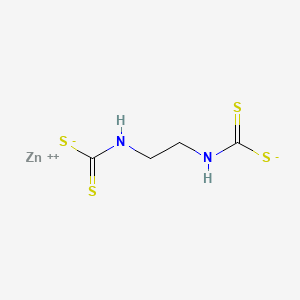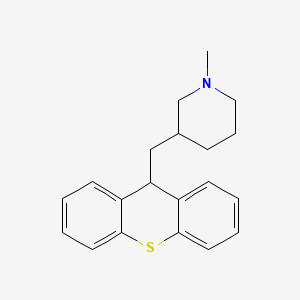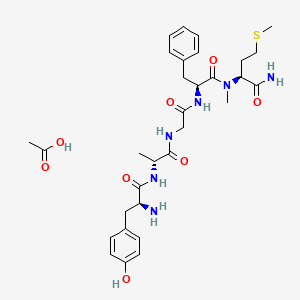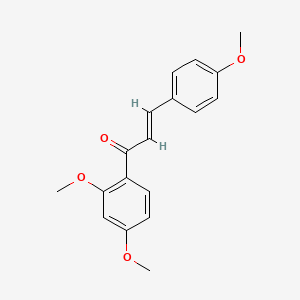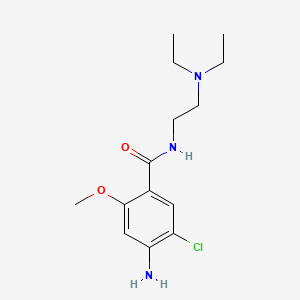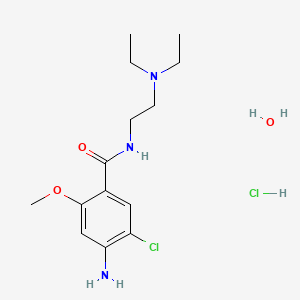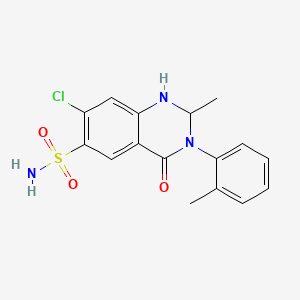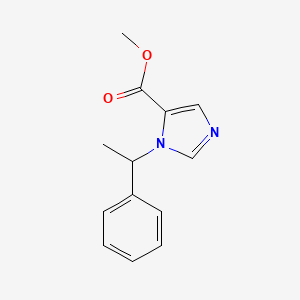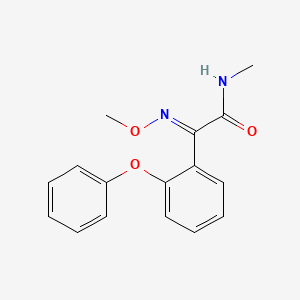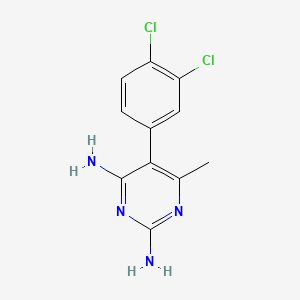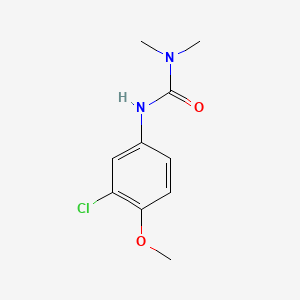
Mifentidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mifentidine is a chemical compound known for its role as a histamine H2 receptor antagonist. It is primarily used in scientific research to study gastric emptying and experimental gastric and duodenal ulcers. The compound has the molecular formula C13H16N4 and a molecular weight of 228.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mifentidine can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the alkylation of a suitable amine with a halogenated aromatic compound, followed by further functional group modifications to achieve the desired structure. The reaction conditions typically include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research purposes.
Chemical Reactions Analysis
Types of Reactions
Mifentidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Mifentidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study histamine receptor interactions and to develop new H2 receptor antagonists.
Biology: Investigated for its effects on gastric emptying and gastrointestinal motility.
Medicine: Explored for potential therapeutic uses in treating gastric and duodenal ulcers.
Industry: Utilized in the development of pharmaceuticals targeting histamine receptors.
Mechanism of Action
Mifentidine exerts its effects by selectively binding to histamine H2 receptors, thereby inhibiting the action of histamine. This inhibition reduces gastric acid secretion, making it useful in the study of gastric ulcers. The molecular targets include the H2 receptors located on the parietal cells of the stomach lining, which are involved in acid secretion pathways .
Comparison with Similar Compounds
Similar Compounds
Cimetidine: Another H2 receptor antagonist used to treat ulcers and gastroesophageal reflux disease.
Ranitidine: Known for its role in reducing stomach acid production.
Famotidine: Used to treat and prevent ulcers in the stomach and intestines.
Uniqueness of Mifentidine
This compound is unique due to its specific binding affinity and selectivity for H2 receptors, which makes it a valuable tool in research focused on histamine-related pathways. Its distinct chemical structure also allows for the exploration of different pharmacological properties compared to other H2 receptor antagonists .
Properties
CAS No. |
83184-43-4 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[4-(1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |
InChI |
InChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
GOZUADYOHPCXLE-UHFFFAOYSA-N |
SMILES |
CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2 |
Canonical SMILES |
CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2 |
Appearance |
Solid powder |
Key on ui other cas no. |
83184-43-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole DA 4577 DA-4577 mifentidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


